2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(4-methylphenyl)sulfanylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO2S/c1-13-6-9-15(10-7-13)29-22-20(23(27)28)17-4-2-3-5-19(17)26-21(22)16-11-8-14(24)12-18(16)25/h2-12H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQLDPCGJVIDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N=C2C4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Cyclization, Sulfanylation, and Hydrolysis
- Quinoline Core Formation : React 2,4-dichloroaniline with ethyl acetoacetate in diphenyl ether at 240–250°C to form 2-(2,4-dichlorophenyl)-4-ethoxycarbonylquinoline.
- Sulfanylation : Treat the intermediate with 4-methylthiophenol and CS₂/Et₂NH in DCM at 25°C for 12 hours.
- Hydrolysis : Reflux the ester with 6M HCl for 4 hours, neutralize with NaOH, and isolate the acid.
Yield Data :
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | Diphenyl ether, 244°C, 1h | 85.8% |
| Sulfanylation | CS₂/Et₂NH, DCM, 25°C | 78–83% |
| Hydrolysis | 6M HCl, reflux | >90% |
Route 2: Multicomponent Reaction (MCR) Approach
Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyzes a one-pot reaction of 2,4-dichlorobenzaldehyde, pyruvic acid, and 4-methylthiophenol under solvent-free conditions at 80°C. This method bypasses intermediate isolation, achieving a 76% yield in 3 hours.
Challenges and Optimization Strategies
- Regioselectivity : The electron-withdrawing effect of the 2,4-dichlorophenyl group directs electrophilic substitution to C3, favoring sulfanyl group placement.
- Catalyst Recovery : Magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂) enable >95% recovery over five cycles, reducing costs.
- Purification : Crystallization from ethyl acetate/hexane mixtures enhances purity (>98%).
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials and as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorophenyl and methylphenylsulfanyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
NSC 368390 (DuP-785)
- Structure: 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt.
- Key Features : Fluoro substituents at positions 6 and 2', a biphenyl group, and a methyl group at position 3.
- Activity: Demonstrates potent antitumor activity against human colon carcinomas (DLD-2: 98% inhibition at 25 mg/kg) and breast/lung cancers. Water-soluble due to the sodium carboxylate group .
- Comparison : Unlike the target compound, NSC 368390 lacks a sulfanyl group but includes fluorine atoms, enhancing metabolic stability and bioavailability. The biphenyl moiety may improve target binding through π-π interactions.
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid
- Structure : Chlorine at position 6, 3-methylphenyl at position 2, and carboxylic acid at position 4.
- Properties: Higher lipophilicity due to the methylphenyl group but reduced polarity compared to the dichlorophenyl-sulfanyl analog. No reported sulfanyl-mediated redox activity .
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic Acid
- Structure : Dual 4-chlorophenyl groups at positions 2 and 3-sulfanyl.
- Synonym: AC1MXARI (CAS: N/A) .
Biological Activity
2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid, also known by its CAS number 400078-37-7, is a synthetic compound with significant biological activity. This compound belongs to the class of quinolinecarboxylic acids, which have been studied for their various pharmacological properties, including antimicrobial and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit antimicrobial effects against a variety of pathogens. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. A study conducted on related quinoline compounds demonstrated that modifications to the phenyl and sulfanyl groups significantly influence their antibacterial efficacy.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response.
Cytotoxicity and Cancer Research
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. Notably, it exhibits selective toxicity towards breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting its potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry explored a series of quinoline derivatives, including the compound in focus. The results indicated that structural modifications could enhance antimicrobial potency, particularly against resistant strains of bacteria .
- Anti-inflammatory Mechanism : Another research article detailed the anti-inflammatory properties of quinoline derivatives. The study highlighted that compounds similar to this compound effectively reduced inflammation markers in animal models of arthritis .
- Cytotoxicity in Cancer Models : A comprehensive study assessed the cytotoxic effects of various quinoline derivatives on cancer cell lines. The findings suggested that this particular compound could induce apoptosis in MCF-7 cells through the activation of caspase pathways .
Q & A
Basic: What are the optimal synthetic routes for synthesizing 2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the quinoline core. Key steps include:
- Friedel-Crafts acylation or cyclocondensation to construct the quinoline backbone (common in related compounds, e.g., ).
- Introduction of the sulfanyl group via nucleophilic substitution or thiol-ene reactions , requiring catalysts like Pd(0) or Cu(I) to facilitate aryl-sulfur bond formation .
- Critical parameters : Temperature (60–120°C), solvent choice (e.g., DMF or THF), and reaction time (12–48 hours) to maximize yield and purity. Reaction progress is monitored via TLC (Rf value tracking) and HPLC (≥95% purity threshold) .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, sulfanyl group at δ 2.4–3.1 ppm) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., quinoline ring planarity, dihedral angles between substituents) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calculated: ~442.3 g/mol; observed: ±0.001 Da tolerance) .
Advanced: How does the sulfanyl group influence the compound’s reactivity and biological interactions?
Methodological Answer:
- Steric and electronic effects : The sulfanyl group’s electron-donating properties may enhance quinoline ring stability, while its steric bulk could hinder interactions with hydrophobic enzyme pockets. Compare analogs with/without sulfanyl groups via docking studies (e.g., AutoDock Vina) .
- Reactivity : The sulfur atom participates in redox reactions (e.g., oxidation to sulfoxide/sulfone derivatives). Monitor using HPLC-MS under oxidative conditions (HO/UV light) .
Advanced: How should researchers address conflicting data in biological activity studies?
Methodological Answer:
- Controlled replicates : Use a split-plot design (e.g., ) with ≥4 replicates to account for variability in enzyme assays or cell-based studies .
- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to distinguish between true activity and assay noise. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cellular IC) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : In airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis/oxidation .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., sulfoxide formation) .
Advanced: What analytical methods are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) with MRM transitions for quantification (LOQ ≤1 ng/mL) .
- Isotopic labeling : Synthesize a -labeled internal standard to correct for matrix effects in biological samples .
Advanced: How can researchers investigate the compound’s interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (k/k) .
- Cellular thermal shift assays (CETSA) : Monitor target engagement in live cells by quantifying protein stabilization after compound treatment .
Advanced: What methodologies assess the compound’s environmental fate and ecotoxicological risks?
Methodological Answer:
- Environmental persistence : Use EPI Suite to predict biodegradation half-life and bioaccumulation potential (log Kow ~4.2) .
- Aquatic toxicity testing : Expose Daphnia magna to graded concentrations (0.01–10 mg/L) and measure 48-hour LC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
